4-Bromo-4'-(cyclopentyloxy)biphenyl
Description
Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis
Biphenyl scaffolds, consisting of two phenyl rings linked by a single bond, are a fundamental structural motif in organic chemistry. rsc.orgbohrium.com Their prevalence is notable in a vast array of applications, from pharmaceuticals and agrochemicals to organic light-emitting diodes (OLEDs) and liquid crystals. bohrium.comresearchgate.net The biphenyl framework serves as a rigid and tunable platform, allowing for the precise spatial arrangement of functional groups. This characteristic is crucial in drug design, where the orientation of substituents can dramatically influence binding affinity to biological targets. nih.govmdpi.com
The inherent stability and hydrophobicity of the biphenyl unit also contribute to its utility. researchgate.net In medicinal chemistry, numerous drugs leverage the biphenyl scaffold, including the anti-inflammatory drug fenbufen (B1672489) and the cardiovascular medication valsartan. bohrium.com The ability to introduce various substituents onto the phenyl rings allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. rsc.org
Importance of Alkoxy and Halogen Functionalities in Biphenyl Derivatives
The introduction of alkoxy and halogen functionalities onto a biphenyl scaffold significantly expands its chemical diversity and utility. Alkoxy groups, such as the cyclopentyloxy group in the title compound, can influence a molecule's solubility, lipophilicity, and metabolic stability. thieme-connect.de They can also participate in hydrogen bonding and alter the electronic nature of the aromatic rings, thereby modulating reactivity. thieme-connect.de
Halogens, particularly bromine, serve as versatile synthetic handles. rsc.org The carbon-bromine bond can be readily transformed through various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, allowing for the construction of more complex molecular architectures. rsc.orgrsc.org This reactivity is a cornerstone of modern synthetic strategy, enabling the efficient assembly of intricate organic molecules. researchgate.net The presence of a halogen can also impact a molecule's conformation and binding affinity due to halogen bonding, a non-covalent interaction that is gaining increasing recognition in rational drug design. nih.gov
Overview of Research Trajectories for Aryl Ether Compounds
Aryl ethers are a significant class of organic compounds with widespread industrial and biological importance. thieme-connect.de Research in this area has historically focused on their synthesis, with the Williamson ether synthesis being a classical method. thieme-connect.de However, modern research has shifted towards developing more efficient and environmentally benign synthetic methodologies. sioc-journal.cn
Recent advancements include transition-metal-catalyzed cross-coupling reactions that enable the formation of the aryl ether linkage under milder conditions. thieme-connect.de The development of methods for the cleavage of the robust C-O bond in aryl ethers is another active area of research, as it offers alternative strategies for functional group interconversion. sioc-journal.cn Furthermore, there is a growing interest in the application of aryl ethers as building blocks for advanced materials and as key intermediates in the synthesis of complex natural products and pharmaceuticals. thieme-connect.desioc-journal.cn The exploration of novel fluorinated aryl ethers is also a prominent trend, driven by the unique properties that fluorine atoms impart on molecules. researchgate.net
Contextualization of 4-Bromo-4'-(cyclopentyloxy)biphenyl within Biphenyl Ether Chemistry
This compound is a specific example of a functionalized biphenyl ether. Its structure incorporates the key features discussed above: a biphenyl scaffold, a halogen (bromo) substituent, and an alkoxy (cyclopentyloxy) group. This combination of functionalities makes it a valuable intermediate in organic synthesis.
The bromo group provides a reactive site for further chemical modification, allowing for the introduction of a wide range of other functional groups through well-established cross-coupling chemistries. rsc.orggoogle.com The cyclopentyloxy group can influence the molecule's physical properties and may play a role in directing the orientation of the molecule in various applications, such as in liquid crystal displays or in binding to a biological target. thieme-connect.de
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-cyclopentyloxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c18-15-9-5-13(6-10-15)14-7-11-17(12-8-14)19-16-3-1-2-4-16/h5-12,16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENFKMUZOLKPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718414 | |
| Record name | 4-Bromo-4'-(cyclopentyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-50-3 | |
| Record name | 4-Bromo-4'-(cyclopentyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Chemical Transformations Involving the Compound
Studies on Aromatic Bromination Mechanisms
The synthesis of 4-Bromo-4'-(cyclopentyloxy)biphenyl, or related brominated biphenyls, typically involves an electrophilic aromatic substitution (EAS) mechanism. libretexts.orgnih.govmasterorganicchemistry.comwikipedia.org In this process, an electrophilic bromine species, often generated from molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ or AlCl₃, is attacked by the electron-rich π-system of the biphenyl (B1667301) precursor. libretexts.orgmasterorganicchemistry.comwikipedia.org
The mechanism proceeds in two main steps:
Formation of the Arenium Ion: The electrophile (Br⁺) attacks the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgnih.gov
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with bromine, restoring the aromaticity of the ring. libretexts.org
The regioselectivity of the bromination is directed by the substituents on the biphenyl ring. The cyclopentyloxy group is an ortho, para-directing activator due to the electron-donating resonance effect of the oxygen atom. nih.gov Therefore, bromination of 4-(cyclopentyloxy)biphenyl would be expected to occur at the positions ortho or para to the ether group. Since the para position is already substituted in the biphenyl linkage, bromination would be directed to the ortho positions.
| Reagent System | Role of Reagents | Mechanism Type |
| Br₂ / FeBr₃ | Br₂ is the bromine source; FeBr₃ is a Lewis acid catalyst that polarizes Br₂ to create a stronger electrophile. | Electrophilic Aromatic Substitution |
| N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine, often used for benzylic or allylic bromination but can be used for aromatic bromination with an acid catalyst. researchgate.net | Electrophilic or Radical Substitution |
Mechanisms of Aryl-Aryl Bond Formation
The central biphenyl structure of the molecule is often constructed via cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, involving the palladium-catalyzed reaction between an aryl halide and an organoboron compound. libretexts.orgresearchgate.netresearchgate.net For instance, this compound could be synthesized by coupling 4-bromophenylboronic acid with 1-bromo-4-(cyclopentyloxy)benzene.
The catalytic cycle for the Suzuki coupling generally involves three key steps: libretexts.orgyoutube.comyoutube.com
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. libretexts.orgyoutube.com
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species. libretexts.orgyoutube.com
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst. libretexts.orgyoutube.com
Another relevant mechanism is the Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.org
Ether Cleavage and Formation Mechanisms
Ether Formation: The cyclopentyloxy group can be introduced via a nucleophilic aromatic substitution, specifically the Ullmann condensation. organic-chemistry.orgwikipedia.orgmdpi.com This reaction involves the copper-catalyzed coupling of an aryl halide (like 4,4'-dibromobiphenyl) with an alcohol or alkoxide (sodium cyclopentoxide). wikipedia.orgmdpi.com The mechanism is thought to involve the formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org
| Reaction | Catalyst | Nucleophile | Substrate | Mechanism |
| Ullmann Condensation | Copper(I) salt | Cyclopentoxide | 4-Bromo-4'-hydroxybiphenyl (B1266404) | Copper-catalyzed Nucleophilic Substitution wikipedia.orgmdpi.comnih.govacs.org |
Ether Cleavage: The ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions, for example, with strong hydrohalic acids like HBr or HI. wikipedia.orglibretexts.orglibretexts.orgopenstax.org The mechanism of this cleavage depends on the nature of the groups attached to the oxygen. In this case, it involves an aryl group and a secondary alkyl (cyclopentyl) group.
The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (an alcohol). wikipedia.orglibretexts.orglibretexts.org Following this, a nucleophilic attack by the halide ion occurs. Since the C(aryl)-O bond is strong and an aryl carbocation is unstable, cleavage will occur at the cyclopentyl-oxygen bond. libretexts.orglibretexts.org The attack of the bromide or iodide ion on the cyclopentyl carbon would likely proceed through an Sₙ2 mechanism, although an Sₙ1 pathway involving a secondary cyclopentyl carbocation is also possible under strongly ionizing conditions. wikipedia.orgopenstax.orgnih.gov The products would be 4-bromobiphenyl-4'-ol and cyclopentyl halide. libretexts.orglibretexts.org
Reactivity of the Bromo-Substituent
The bromine atom on the biphenyl ring is a key site for further chemical transformations.
Direct nucleophilic aromatic substitution (SₙAr) on the C-Br bond of this compound is generally unfavorable. byjus.comlibretexts.org The SₙAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (bromine). byjus.commasterorganicchemistry.comyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgmasterorganicchemistry.com Since the cyclopentyloxy group is electron-donating, it deactivates the ring towards nucleophilic attack, making the SₙAr pathway highly unlikely under standard conditions.
The C-Br bond can be cleaved homolytically to undergo radical debromination. This process is often achieved through reductive methods. Photodegradation is a key pathway where UV light can induce homolytic cleavage of the aryl-Br bond, generating an aryl radical and a bromine radical. researchgate.netfao.org This aryl radical can then abstract a hydrogen atom from the solvent or other hydrogen donors to form the debrominated biphenyl product. researchgate.net This is a known degradation pathway for polybrominated biphenyls (PBBs) in the environment. nih.gov
Alternatively, radical debromination can be initiated by chemical reagents. Systems like sodium hydride in dioxane can reduce aryl bromides via a radical chain mechanism. nih.gov Photoredox catalysis using visible light in combination with a silane-mediated atom transfer agent also provides a mild method for the hydrodebromination of unactivated aryl bromides. acs.org
| Method | Initiator | Mechanism | Key Intermediate |
| Photolysis | UV Light | Homolytic C-Br bond cleavage researchgate.net | Aryl radical |
| Chemical Reduction | NaH / 1,4-Dioxane | Radical chain reaction nih.gov | Aryl radical anion |
| Photoredox Catalysis | Visible Light / Catalyst | Single-electron reduction acs.org | Aryl radical |
Oxidative Transformations: The biphenyl structure, particularly when brominated, can undergo oxidative degradation. In environmental or biological contexts, this is often initiated by hydroxyl radicals (•OH). nih.gov The •OH radical can add to the aromatic ring, especially at the less-brominated ring, or potentially lead to substitution of the bromine atom. nih.gov Thermal degradation of brominated flame retardants can also proceed through oxidative mechanisms, often in the presence of bromine atoms that inhibit complete combustion. researchgate.net These processes can lead to the formation of various degradation products, including hydroxylated and further oxidized species. nih.govnih.gov
Reductive Transformations: Besides radical debromination, the bromo-substituent can be removed via catalytic hydrogenation. organic-chemistry.orgsci-hub.se This process typically involves a palladium-on-carbon (Pd/C) catalyst and a hydrogen source (like H₂ gas). The mechanism involves the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis to replace the bromine with a hydrogen atom. This method is generally effective for the reductive dehalogenation of aryl bromides and can often be performed selectively in the presence of other functional groups. organic-chemistry.orgsci-hub.se
Photochemical Reaction Mechanisms (e.g., photo-debromination)
While specific photochemical studies on this compound are not documented in the provided search results, the photo-debromination of aryl bromides is a well-established photochemical reaction. This process typically involves the homolytic cleavage of the carbon-bromine bond upon absorption of ultraviolet light, leading to the formation of an aryl radical and a bromine radical.
For the analogous compound, 4-Bromobiphenyl (B57062), electron attachment can lead to the formation of a molecular anion. This species can then undergo dissociation, which is a key mechanistic step. The dominant process at low electron energy for 4-Bromobiphenyl is the formation of Br⁻ fragments. researchgate.net This suggests that a likely pathway for the decomposition of its anion is the cleavage of the C-Br bond. While not a direct photochemical reaction, this process highlights the lability of the carbon-bromine bond in this class of compounds.
Kinetic Studies of Key Reaction Steps
Kinetic data for reactions involving this compound are not specified in the available literature. However, kinetic studies on the dissociation of the 4-Bromobiphenyl molecular anion provide valuable insight into the stability of the C-Br bond.
Further research would be necessary to determine the specific kinetic parameters for the photochemical and other chemical transformations of this compound and to understand the influence of the cyclopentyloxy substituent on these processes.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 4-Bromo-4'-(cyclopentyloxy)biphenyl, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular framework.
Proton NMR (¹H NMR) Applications
A ¹H NMR spectrum of this compound would reveal the number of distinct proton environments, their chemical shifts (positions on the spectrum), integration (relative number of protons), and multiplicity (splitting patterns due to neighboring protons).
Aromatic Protons: The biphenyl (B1667301) core contains eight aromatic protons. Due to the substitution pattern, these protons would appear as a set of doublets in the downfield region of the spectrum, typically between δ 7.0 and 7.7 ppm. The protons on the brominated ring would likely be shifted further downfield compared to those on the cyclopentyloxy-substituted ring.
Cyclopentyloxy Protons: The protons of the cyclopentyl group would exhibit characteristic signals in the upfield region. The proton attached to the oxygen-bearing carbon (methine proton) would appear as a multiplet, significantly shifted downfield (around δ 4.8 ppm) due to the deshielding effect of the oxygen atom. The remaining eight protons on the cyclopentyl ring would appear as complex multiplets in the range of δ 1.5-2.0 ppm.
Carbon-13 NMR (¹³C NMR) Applications
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Aromatic Carbons: The biphenyl system would show a total of 12 distinct signals in the aromatic region (typically δ 115-160 ppm). The carbon atom bonded to the bromine would be identifiable by its characteristic chemical shift. Similarly, the carbon atom attached to the cyclopentyloxy group would also have a distinct chemical shift.
Cyclopentyloxy Carbons: The five carbon atoms of the cyclopentyl ring would produce signals in the aliphatic region of the spectrum. The carbon atom directly bonded to the oxygen (C-O) would be the most downfield of this group, appearing around δ 80 ppm. The other four carbons would resonate at higher fields.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, helping to trace the proton networks within the biphenyl and cyclopentyl moieties.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the biphenyl rings and the substituents, for instance, by showing a correlation between the methine proton of the cyclopentyl group and the aromatic carbon it is attached to through the oxygen atom.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Aromatic C-H Stretching: Sharp bands above 3000 cm⁻¹ would confirm the presence of aromatic C-H bonds.
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ would be indicative of the C-H bonds in the cyclopentyl ring.
C=C Stretching: Vibrations of the aromatic rings would give rise to a series of bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: A strong absorption band, typically in the 1250-1000 cm⁻¹ range, would be characteristic of the aryl-ether C-O bond.
C-Br Stretching: A band in the far-infrared region, usually between 600 and 500 cm⁻¹, would indicate the presence of the carbon-bromine bond.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.
The expected molecular weight of this compound (C₁₇H₁₇BrO) is approximately 316.05 g/mol for the monoisotopic mass. A key feature in the mass spectrum would be the presence of two peaks for the molecular ion [M]⁺ and bromine-containing fragments, with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
Common fragmentation pathways would likely involve:
Loss of the cyclopentyl group.
Cleavage of the ether bond.
Loss of the bromine atom.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be ideal for analyzing the purity of a this compound sample. The gas chromatogram would show a single peak if the sample is pure, and the retention time of this peak would be characteristic of the compound under the specific GC conditions. The mass spectrometer would then provide the mass spectrum of the compound eluting at that retention time, confirming its identity.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification and structural elucidation of this compound. This technique provides the determination of the elemental composition of the molecule and its fragments with high accuracy. The theoretical exact mass of this compound (C₁₇H₁₇BrO) can be calculated and compared with the experimentally obtained value to confirm its identity.
A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units for the molecular ion [M]⁺ and any bromine-containing fragments. For this compound, the molecular ion region would exhibit a doublet at m/z values corresponding to [C₁₇H₁₇⁷⁹BrO]⁺ and [C₁₇H₁₇⁸¹BrO]⁺.
While specific experimental HRMS fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on the structure of the molecule. Common fragmentation pathways for related polybrominated diphenyl ethers (PBDEs) often involve the loss of the bromine atom or cleavage of the ether bond. thermofisher.comwaters.com In the case of this compound, potential fragmentation could lead to the formation of ions corresponding to the loss of the cyclopentyloxy group or the bromine atom.
Table 1: Predicted HRMS Data for this compound
| Ion | Formula | Predicted m/z |
| [M]⁺ | [C₁₇H₁₇⁷⁹BrO]⁺ | 316.0463 |
| [M+2]⁺ | [C₁₇H₁₇⁸¹BrO]⁺ | 318.0442 |
| [M-Br]⁺ | [C₁₇H₁₇O]⁺ | 237.1279 |
| [M-C₅H₉O]⁺ | [C₁₂H₈Br]⁺ | 230.9810 |
Note: The predicted m/z values are based on the most abundant isotopes of each element.
Dissociative Electron Attachment (DEA) Spectroscopy
For brominated compounds, a prominent dissociation channel in DEA is the cleavage of the carbon-bromine bond, resulting in the formation of a bromide anion (Br⁻). This process is typically observed at very low electron energies, often near 0 eV. The efficiency of this process can be influenced by the molecular structure and the presence of other functional groups.
In the context of this compound, the primary expected DEA channel would be the formation of the Br⁻ ion. Other potential, though likely less intense, fragment ions could arise from the cleavage of the ether bond or fragmentation of the biphenyl system. The relative intensities and appearance energies of these fragment ions would provide valuable information about the molecule's response to low-energy electron attachment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure and extent of conjugation in molecules like this compound. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths of these absorptions are characteristic of the molecule's electronic system.
The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the biphenyl chromophore. The biphenyl system gives rise to a strong absorption band, and the position and intensity of this band are sensitive to substitution and the planarity of the two phenyl rings. The presence of the bromo and cyclopentyloxy substituents can cause shifts in the absorption maximum (λmax) compared to unsubstituted biphenyl.
While an experimental UV-Vis spectrum for this compound is not publicly available, data for related compounds such as 4-bromobiphenyl (B57062) can provide an estimate. The λmax for biphenyl itself is around 250 nm. The substitution pattern in this compound is expected to result in a bathochromic (red) shift of this main absorption band. The exact λmax would depend on the solvent used due to solvatochromic effects.
Table 2: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected λmax Range (nm) | Solvent Effects |
| π→π* (Biphenyl) | 250 - 280 | A shift to longer wavelengths (red shift) is expected in more polar solvents. |
Note: The expected λmax range is an estimation based on the parent biphenyl chromophore and typical substituent effects.
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination
In the absence of experimental single-crystal XRD data for this compound, insights can be drawn from studies on other substituted biphenyls. The crystal packing is influenced by intermolecular interactions such as van der Waals forces and, in some cases, halogen bonding involving the bromine atom.
Powder XRD could be used to characterize the bulk material, providing information on its crystallinity and identifying the different crystalline phases that may be present. Each crystalline form would produce a unique powder diffraction pattern, which serves as a fingerprint for that specific polymorph.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 18.1 |
| β (°) | 95 |
| Z | 4 |
Note: This data is purely hypothetical and serves to illustrate the type of information obtained from a single-crystal XRD study.
Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)
Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for the analysis of mixtures containing this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of this compound due to its relatively nonpolar nature. A C18 or a phenyl-based stationary phase would likely provide good separation from impurities. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. Gradient elution may be necessary to resolve closely related impurities. UV detection is appropriate, with the wavelength set at or near the λmax of the compound to ensure high sensitivity. For method development, parameters such as the mobile phase composition, flow rate, and column temperature would be optimized to achieve the desired resolution and analysis time. sielc.com
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be appropriate. The temperature program of the GC oven would be optimized to ensure good separation of the target compound from any impurities or other components in a mixture. The mass spectrometer provides definitive identification based on the mass spectrum of the eluting compound. labrulez.comshimadzu.com
Table 4: Representative Chromatographic Conditions
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water gradient | UV at 254 nm |
| GC | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm | Helium | Mass Spectrometry (MS) |
Note: These are representative conditions and would require optimization for specific applications.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the prediction of various molecular properties, including electronic distribution and reactivity, with a favorable balance between accuracy and computational cost.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Biphenyl (B1667301)
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Note: These are representative values for a similar class of compounds and are intended for illustrative purposes only. Actual values for 4-Bromo-4'-(cyclopentyloxy)biphenyl would require specific quantum chemical calculations.
An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. youtube.comlibretexts.orguni-muenchen.de It is generated by calculating the electrostatic potential on the molecule's van der Waals surface. Regions of negative potential (typically colored red or orange) indicate an excess of electron density and are prone to electrophilic attack, while regions of positive potential (colored blue) signify electron deficiency and are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential. youtube.com
In the case of this compound, the ESP map would likely show a region of high electron density (negative potential) around the oxygen atom of the cyclopentyloxy group due to its lone pairs of electrons. Conversely, a region of positive potential, or a "σ-hole," might be observed on the bromine atom, making it a potential site for halogen bonding interactions. The aromatic rings themselves would exhibit a complex potential landscape influenced by the substituents.
Computational methods, particularly DFT, can be employed to perform a potential energy surface scan by systematically varying the dihedral angle and the conformation of the cyclopentyl group to locate the global energy minimum and other low-energy conformers. This analysis is crucial for understanding which shapes the molecule is most likely to adopt.
Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions
While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or a liquid crystal phase).
For this compound, MD simulations could be used to:
Investigate the rotational dynamics of the phenyl rings and the flexibility of the cyclopentyloxy group.
Simulate its behavior in a liquid crystalline phase, as many biphenyl derivatives are known to exhibit liquid crystal properties.
Study how it interacts with other molecules, such as solvent molecules or biological macromolecules, by analyzing intermolecular forces like van der Waals interactions, electrostatic interactions, and hydrogen bonding.
Quantitative Structure-Activity Relationship (QSAR) Modeling from a Chemical Perspective
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. scientific.netnih.govuninsubria.itnih.gov From a chemical perspective, QSAR seeks to identify the key molecular descriptors (physicochemical properties, electronic properties, or structural features) that govern the activity of interest.
For a class of compounds like brominated biphenyls, QSAR studies have been conducted to predict properties such as toxicity or environmental fate. nih.govresearchgate.netnih.gov Descriptors used in such models often include:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges.
Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.
Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient).
A QSAR model for a series of compounds including this compound could help in predicting its potential biological effects based on its structural features without the need for extensive experimental testing.
Reaction Pathway Modeling and Transition State Analysis for Synthetic and Degradation Processes
Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed information about the energy changes that occur as reactants are converted to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy of the reaction.
For this compound, reaction pathway modeling could be applied to:
Synthesis: The Suzuki-Miyaura coupling is a common method for synthesizing biphenyl derivatives. orgsyn.orgmdpi.com Computational modeling could elucidate the detailed mechanism of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, and help in optimizing reaction conditions.
Degradation: Understanding the degradation pathways of brominated compounds is crucial for environmental risk assessment. Computational studies can model processes such as photolytic debromination or metabolic breakdown, identifying the most likely degradation products and the energetic barriers for their formation. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
In typical studies on substituted biphenyls, researchers optimize the molecular geometry using a chosen level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). Following geometry optimization, the same theoretical framework is used to calculate NMR shielding tensors and vibrational frequencies. For instance, in a study on 4,4'-dibromodiphenyl ether, a compound with some structural similarities to the title compound, theoretical calculations were performed to assign FT-IR and Raman spectra. researchgate.net Similarly, research on novel fluorinated biphenyl compounds involved the use of DFT to gain insights into their structural properties, which were then correlated with experimental 1H and 13C NMR spectra. nih.gov
The general procedure involves:
Geometry Optimization: Finding the lowest energy conformation of the molecule. For biphenyls, this includes determining the dihedral angle between the two phenyl rings.
Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict IR and Raman spectra.
NMR Shielding Calculations: To predict 1H and 13C NMR chemical shifts. These are often calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS).
A comparison of theoretical and experimental data for related compounds often shows good agreement, although discrepancies can arise from solvent effects and the inherent approximations in computational methods. researchgate.net For this compound, one would expect the calculated spectra to reproduce the general features of the experimental spectra, aiding in the assignment of specific peaks to the corresponding atoms and vibrational modes.
Table of Compounds Mentioned:
| Compound Name |
| This compound |
| 4,4'-dibromodiphenyl ether |
| Tetramethylsilane (TMS) |
Studies on Atropisomerism and Axial Chirality in Biphenyl Systems
Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond, leading to chiral molecules without a traditional chiral center. comporgchem.com This phenomenon is most famously observed in ortho-substituted biphenyls, where bulky groups prevent free rotation about the central C-C bond. comporgchem.com
In the case of this compound, there are no substituents in the ortho positions. The substituents are in the para positions (positions 4 and 4'). The absence of ortho-substituents means that the rotational barrier around the biphenyl pivot bond is expected to be low. For the parent molecule, biphenyl, the barrier to rotation is quite small, with experimental values around 6.0-6.5 kJ/mol. comporgchem.com Theoretical calculations on biphenyl have shown that accurately predicting this small barrier is a significant challenge, requiring high-level computational methods. comporgchem.com
Studies on other 4,4'-disubstituted biphenyls have shown that para-substituents generally have a minimal effect on the rotational barrier compared to ortho-substituents. biomedres.usbiomedres.us The primary factor influencing the rotational barrier is the steric hindrance caused by groups at the ortho positions. rsc.orgresearchgate.net Since this compound lacks these ortho groups, it is not expected to exhibit stable atropisomers at room temperature. The rotation around the central C-C bond would be too fast to allow for the isolation of individual rotational isomers.
Therefore, while the concept of axial chirality is crucial for many substituted biphenyls, it is less relevant for this compound itself under normal conditions. Computational studies on this molecule would likely predict a low rotational barrier, consistent with rapid interconversion between its possible conformations. These studies typically involve mapping the potential energy surface as a function of the dihedral angle between the two phenyl rings to locate the transition state for rotation and thereby calculate the energy barrier.
Chemical Reactivity and Derivatization of 4 Bromo 4 Cyclopentyloxy Biphenyl
Synthetic Utility as a Chemical Building Block
4-Bromo-4'-(cyclopentyloxy)biphenyl serves as a crucial intermediate in the synthesis of more complex molecules. The biphenyl (B1667301) structure itself is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and liquid crystals. google.comgre.ac.uk The presence of the bromine atom allows for a variety of subsequent chemical transformations, enabling the introduction of diverse functional groups. This positions the compound as a key starting material for creating libraries of biphenyl derivatives with tailored properties. The cyclopentyloxy group, while generally more stable, can also be a site for modification, further expanding its synthetic potential. researchgate.net
Transformations at the Bromine Center
The bromine atom on the biphenyl ring is the primary center for chemical reactivity, allowing for a range of derivatization reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Sonogashira)
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds. wikipedia.org this compound can be coupled with various organoboron compounds, such as boronic acids or their esters, to synthesize a wide array of substituted biphenyls. gre.ac.ukwikipedia.org The reaction typically proceeds under mild conditions with high yields, making it a favored method in organic synthesis. wikipedia.orgorgsyn.org For instance, coupling with phenylboronic acid would yield 4-(cyclopentyloxy)-[1,1',4',1'']-terphenyl. The choice of catalyst, base, and solvent can be optimized to achieve high efficiency. nih.govresearchgate.net
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.govnih.gov this compound can react with organozinc reagents to form new carbon-carbon bonds. This reaction is known for its high functional group tolerance and stereospecificity. nih.gov
Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of an alkyne moiety onto the biphenyl core of this compound. The resulting alkynylbiphenyls are valuable intermediates for the synthesis of more complex structures, including polymers and macrocycles. nih.govresearchgate.net The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgnih.gov
Table 1: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compounds | Palladium | Mild conditions, high yields, broad substrate scope. wikipedia.orgorgsyn.org |
| Negishi | Organozinc compounds | Nickel or Palladium | High functional group tolerance, stereospecific. nih.govnih.gov |
| Sonogashira | Terminal alkynes | Palladium/Copper(I) | Forms C(sp)-C(sp2) bonds, useful for alkynyl derivatives. wikipedia.orgorganic-chemistry.org |
Formation of Grignard Reagents and Lithiated Species
Grignard Reagents: this compound can be converted into its corresponding Grignard reagent, 4-(cyclopentyloxy)biphenyl-4'-ylmagnesium bromide, by reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgwisc.edu This organomagnesium compound is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. wisc.edu
Lithiated Species: Alternatively, treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, can lead to the formation of the corresponding lithiated biphenyl derivative through lithium-halogen exchange. These organolithium species are highly reactive nucleophiles and are used in similar applications as Grignard reagents.
Cyanation and Amination Reactions
Cyanation: The bromine atom can be replaced by a cyano group through a palladium-catalyzed cyanation reaction, typically using a cyanide source like zinc cyanide or potassium cyanide. This transformation is valuable for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Amination: Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, allow for the formation of a carbon-nitrogen bond. This compound can be coupled with a variety of primary and secondary amines to produce the corresponding N-aryl biphenyl derivatives. These products are of interest in medicinal chemistry due to the prevalence of the arylamine motif in bioactive molecules.
Modifications of the Cyclopentyloxy Moiety
While the bromine center is the more reactive site, the cyclopentyloxy group can also undergo chemical modification, although this is less common.
Functionalization of the Cyclopentyl Ring
The cyclopentyl ring of the cyclopentyloxy group is generally unreactive. However, under specific and often harsh conditions, such as free-radical halogenation, it is possible to introduce functional groups onto the ring. These transformations are typically less selective and may require more complex synthetic strategies to achieve desired outcomes.
Ether Cleavage and Re-etherification
The ether linkage in this compound, while generally stable, can be cleaved under specific and typically harsh reaction conditions. This process, known as ether cleavage, involves the breaking of the carbon-oxygen bond of the ether. The most common method for cleaving aryl ethers is through the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.commasterorganicchemistry.commasterorganicchemistry.com
The reaction proceeds via protonation of the ether oxygen by the strong acid, which makes the cyclopentyloxy group a better leaving group. Subsequently, a nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks the carbon atom of the cyclopentyl group. masterorganicchemistry.com In the case of this compound, this would result in the formation of 4-bromo-4'-hydroxybiphenyl (B1266404) and a cyclopentyl halide. The reaction is generally conducted at elevated temperatures to overcome the activation energy required for bond cleavage.
Re-etherification involves the formation of a new ether linkage on the resulting 4-bromo-4'-hydroxybiphenyl. This is typically achieved through a Williamson ether synthesis. The hydroxyl group of 4-bromo-4'-hydroxybiphenyl is first deprotonated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide (e.g., an alkyl bromide or iodide) to form a new ether.
For instance, reacting the phenoxide of 4-bromo-4'-hydroxybiphenyl with a different alkyl halide, such as ethyl bromide, would yield 4-bromo-4'-ethoxybiphenyl. This two-step process of cleavage and re-etherification allows for the modification of the alkoxy group on the biphenyl scaffold, providing a route to synthesize a variety of analogs with different ether functionalities.
Synthesis of Structurally Related Biphenyl Ethers and Analogs
The synthesis of biphenyl ethers and their analogs structurally related to this compound is a key area of research, primarily for the development of new materials with tailored properties, such as liquid crystals and specialized polymers. These synthetic efforts often focus on modifying the alkoxy chain and introducing additional functional groups to the biphenyl core.
Variation of Alkoxy Chain Length
Varying the length and structure of the alkoxy chain attached to the biphenyl core is a common strategy to fine-tune the physical properties of the resulting molecules. This is particularly important in the field of liquid crystals, where the chain length influences the mesophase behavior and transition temperatures. The general synthesis of these analogs involves the etherification of 4-bromo-4'-hydroxybiphenyl with various alkyl halides.
The reaction is typically carried out under basic conditions, using a base like potassium carbonate or sodium hydroxide (B78521) to deprotonate the phenol (B47542), followed by the addition of the desired alkyl halide. By using different alkyl halides, a homologous series of 4-bromo-4'-alkoxybiphenyls can be prepared. For example, using methyl iodide, ethyl bromide, propyl bromide, and so on, allows for the systematic extension of the alkyl chain.
Table 1: Examples of 4-Bromo-4'-alkoxybiphenyl Analogs with Varying Alkoxy Chain Lengths
| Alkoxy Group | Corresponding Alkyl Halide | Product Name |
| Methoxy | Methyl Iodide | 4-Bromo-4'-methoxybiphenyl |
| Ethoxy | Ethyl Bromide | 4-Bromo-4'-ethoxybiphenyl |
| Propoxy | Propyl Bromide | 4-Bromo-4'-propoxybiphenyl |
| Butoxy | Butyl Bromide | 4-Bromo-4'-butoxybiphenyl |
| Pentyloxy | Pentyl Bromide | 4-Bromo-4'-(pentyloxy)biphenyl |
| Octyloxy | Octyl Bromide | 4-Bromo-4'-(octyloxy)biphenyl |
| Dodecyloxy | Dodecyl Bromide | 4-Bromo-4'-(dodecyloxy)biphenyl |
This table is for illustrative purposes and the synthesis of each compound would require specific reaction conditions.
Introduction of Additional Substituents
The introduction of additional substituents onto the biphenyl rings of this compound or its analogs allows for further modification of their electronic and physical properties. These substitutions can be introduced either on the starting materials before the biphenyl core is formed or on the pre-formed biphenyl ether.
Common synthetic strategies include electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The positions of these new substituents are directed by the existing groups on the biphenyl rings. For example, the cyclopentyloxy group is an ortho-, para-directing activator, while the bromo group is an ortho-, para-directing deactivator.
Subsequent chemical transformations can be performed on these newly introduced functional groups. For instance, a nitro group can be reduced to an amino group, which can then be further modified. An acyl group can be a handle for further carbon-carbon bond-forming reactions. This modular approach enables the synthesis of a diverse library of substituted biphenyl ethers for various applications.
Polymerization and Oligomerization Studies
This compound can serve as a monomer in polymerization reactions to create advanced materials. The bromine atom on the biphenyl ring provides a reactive site for cross-coupling reactions, which are fundamental to the synthesis of many conjugated polymers.
One of the most common polymerization methods utilizing aryl bromides is the Suzuki coupling reaction. In a typical polymerization scenario, this compound could be reacted with a diboronic acid or a diboronic ester in the presence of a palladium catalyst and a base. This would lead to the formation of a poly(p-phenylene) derivative, where the repeating unit contains the 4'-(cyclopentyloxy)biphenyl moiety.
The properties of the resulting polymer, such as its solubility, thermal stability, and optoelectronic characteristics, would be influenced by the cyclopentyloxy group. These polymers are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their potential for high charge carrier mobility and tunable band gaps.
Oligomers, which are shorter, well-defined polymer chains, can also be synthesized from this compound. This is often achieved through a step-wise synthetic approach, allowing for precise control over the number of repeating units. These oligomers are valuable as model compounds for studying the properties of the corresponding polymers and for applications where a specific chain length is required.
Emerging Research Directions and Interdisciplinary Academic Applications
Role in Advanced Materials Science
The compound is a key intermediate and structural component in the development of sophisticated organic materials, leveraging the inherent properties of the biphenyl (B1667301) scaffold. researchgate.net
The primary application for which 4-Bromo-4'-(cyclopentyloxy)biphenyl is designed is in the field of liquid crystals. The rigid, elongated structure of the biphenyl core is a fundamental prerequisite for forming the anisotropic liquid crystal phases (mesophases) essential for displays and optical sensors. researchgate.net
The specific components of the molecule each play a crucial role:
Biphenyl Core: Provides the necessary structural rigidity and linearity.
Cyclopentyloxy Group (-OC₅H₉): This terminal flexible group is critical for lowering the melting point and influencing the type and temperature range of the liquid crystal phases (e.g., nematic, smectic). The size and shape of this alkyl ether group help to control the intermolecular interactions.
Bromo Group (-Br): This site serves as a reactive handle for subsequent chemical reactions. It allows the molecule to be used as an intermediate, where the bromine can be replaced by other functional groups, such as a cyano (-CN) group, to create final liquid crystal products with high dielectric anisotropy. For instance, 4-bromo-biphenyl is a well-known precursor for making cyanobiphenyl-class liquid crystals. google.comgoogle.com
A common synthetic strategy involves a Suzuki coupling reaction to introduce the cyano group, transforming the bromo-intermediate into the final mesogenic material. The properties of the final liquid crystal are highly dependent on the nature of the terminal alkoxy chain, as illustrated by the phase transition temperatures of related 4-alkoxy-4'-cyanobiphenyls.
Table 1: Phase Transition Temperatures of Representative 4-Alkoxy-4'-cyanobiphenyl Liquid Crystals
| Alkoxy Group | Compound Name | Crystal to Nematic (°C) | Nematic to Isotropic (°C) |
|---|---|---|---|
| Pentyloxy | 4-Pentyloxy-4'-cyanobiphenyl | 48 | 68 |
| Hexyloxy | 4-Hexyloxy-4'-cyanobiphenyl | 57 | 76 |
| Heptyloxy | 4-Heptyloxy-4'-cyanobiphenyl | 54 | 75 |
This table presents data for analogous compounds to illustrate the structure-property relationship. SmA = Smectic A phase, N = Nematic phase.
In the realm of organic electronics, the biphenyl scaffold is a foundational component for materials used in OLEDs. rsc.org These materials can function as charge transporters or as part of the emissive layer. Biphenyl derivatives are prized for their thermal and morphological stability. mdpi.com
This compound acts as a crucial building block. The bromine atom allows for its incorporation into larger, more complex molecular structures through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). mdpi.comrsc.org This enables the synthesis of tailored materials for:
Hole-Transporting Layers (HTLs): By coupling the bromo-biphenyl with amine-containing molecules, materials with excellent hole mobility can be created. rsc.org
Emissive Layers (EMLs): The biphenyl unit can be integrated into larger conjugated systems that form the core of fluorescent or phosphorescent emitters. The cyclopentyloxy group can help to improve solubility and film-forming properties, which are critical for device fabrication.
Host Materials: In many OLEDs, an emissive dopant is dispersed in a host material. Biphenyl derivatives are often used as hosts due to their high triplet energy and electrochemical stability. mdpi.com
The ability to functionalize the bromo-position makes this compound a versatile precursor for creating a wide array of semiconducting organic materials. rsc.org
The reactivity of the carbon-bromine bond makes this compound a suitable monomer for synthesizing advanced polymers. Through polycondensation reactions, such as Suzuki or Yamamoto coupling, it can be polymerized to form poly(biphenyl) derivatives.
These polymers incorporate the rigid biphenyl unit into their backbone, leading to materials with high thermal stability, mechanical strength, and potentially useful electronic properties. The cyclopentyloxy side chains can enhance the polymer's solubility in organic solvents, making it easier to process into thin films or fibers. Such polymers are investigated for applications including high-performance plastics, dielectric layers in microelectronics, and membranes for separation processes. nih.gov
Contributions to Green and Sustainable Chemistry
Research into the synthesis and application of biphenyl derivatives is increasingly guided by the principles of green chemistry, focusing on environmental impact and process efficiency.
The synthesis of substituted biphenyls has traditionally involved methods with significant environmental drawbacks, such as Friedel-Crafts reactions that use stoichiometric amounts of Lewis acid catalysts. rsc.org Modern research focuses on cleaner, catalytic routes.
Suzuki-Miyaura Cross-Coupling: This is a highly efficient method for creating the biphenyl C-C bond. Recent advancements have led to catalytic systems that work in environmentally benign solvents like water, at room temperature, and with very low catalyst loading, significantly improving the green credentials of the synthesis. researchgate.net
Improved Bromination: The synthesis of the bromobiphenyl precursor itself is also a target for green innovation. Traditional bromination can lead to mixtures of products and the formation of byproducts. google.com New methods focus on using highly selective catalysts and milder conditions to improve yield and reduce waste. A patented process describes the selective monobromination of biphenyl in specific solvents to achieve high yields of 4-bromobiphenyl (B57062) with minimal byproducts. google.com
Table 2: Comparison of Synthetic Routes for Biphenyl Derivatives
| Method | Typical Conditions | Advantages | Disadvantages (from a Green Chemistry perspective) |
|---|---|---|---|
| Gomberg-Bachmann | Diazonium salt, base, aromatic solvent orgsyn.org | Simple setup | Low yield, use of organic solvents, generation of waste |
| Friedel-Crafts Acylation/Reduction | Lewis acid (e.g., AlCl₃), acyl chloride, then reduction google.com | Uses common reagents | Stoichiometric acid waste, harsh conditions, chlorinated solvents |
| Suzuki-Miyaura Coupling | Palladium catalyst, base, boronic acid + aryl halide researchgate.net | High yield, high selectivity, mild conditions | Use of precious metal catalyst, residual metal contamination |
| Green Suzuki-Miyaura Coupling | Water-soluble Pd nanocatalyst, water solvent, room temp researchgate.net | High atom economy, recyclable catalyst, benign solvent | Catalyst preparation can be complex |
While this compound is not typically a catalyst itself, the broader class of functionalized biphenyls plays a role in sustainable catalytic systems. One significant area is in environmental remediation.
Polychlorinated biphenyls (PCBs) are persistent organic pollutants. Research has focused on their degradation using advanced catalytic methods. Functionalized membranes embedded with iron or palladium nanoparticles can be used for the catalytic dechlorination of PCBs. nih.govacs.org In these processes, the toxic PCBs are broken down into biphenyl and then further oxidized into less harmful compounds like benzoic acid. nih.govacs.orgfigshare.com This highlights a sustainable application where the fundamental biphenyl structure is central to the environmental solution. Furthermore, biphenyl-functionalized nanoparticles have been developed for use in catalytic hydrogenation reactions, demonstrating the utility of the biphenyl moiety in designing novel catalysts. nih.gov
Exploration of Supramolecular Chemistry and Self-Assembly based on Biphenyl Scaffolds
The non-covalent interactions that govern the self-assembly of molecules into ordered superstructures are at the heart of supramolecular chemistry. For biphenyl derivatives like this compound, the interplay of various intermolecular forces dictates their aggregation behavior and the morphology of the resulting assemblies.
The substitution pattern of the biphenyl core is crucial in directing these non-covalent interactions. The bromine atom can act as a halogen bond donor, interacting with Lewis bases, while the cyclopentyloxy group influences the steric and electronic properties of the molecule, thereby affecting the packing and ordering in the solid state or on surfaces. The balance of these interactions can lead to the formation of diverse supramolecular motifs, from simple dimers to complex two-dimensional networks.
Furthermore, studies on other halogenated and alkoxy-substituted biphenyls have demonstrated the importance of these functional groups in controlling crystal packing. For instance, short halogen···oxygen contacts have been observed in the crystal structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, forming molecular sheets. nih.gov This highlights the potential for the bromine and oxygen atoms in this compound to engage in similar structure-directing interactions.
The table below summarizes key intermolecular interactions that are expected to play a role in the self-assembly of this compound, based on studies of analogous compounds.
| Intermolecular Interaction | Potential Role in Self-Assembly of this compound |
| Halogen Bonding (Br···Br or Br···O) | A primary driving force for the formation of ordered structures, directing the orientation of molecules within the assembly. |
| Dipole-Dipole Interactions | Arising from the polar C-Br and C-O bonds, these interactions contribute to the overall stability and ordering of the supramolecular structure. |
| Van der Waals Forces | The bulky cyclopentyloxy group and the biphenyl core provide significant surface area for these non-specific but cumulative interactions, influencing molecular packing. |
| C-H···π Interactions | The hydrogen atoms of the cyclopentyloxy group and the aromatic rings can interact with the electron-rich π-systems of adjacent biphenyl cores. |
Photonic and Optoelectronic Applications (focusing on chemical design principles)
The unique electronic properties of the biphenyl system, characterized by its conjugated π-electron network, make it a promising scaffold for materials in photonics and optoelectronics. The introduction of substituents like bromine and a cyclopentyloxy group allows for the tuning of these properties, including absorption, emission, and charge transport characteristics.
The design of biphenyl derivatives for such applications is guided by several key principles. The nature and position of the substituents on the biphenyl rings can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, alkoxy groups are known to be electron-donating, which can raise the HOMO energy level. Conversely, halogens like bromine are electron-withdrawing, which can lower the LUMO energy level. This modulation of the electronic band gap is fundamental to tailoring the material's response to light.
In the context of this compound, the presence of the electron-donating cyclopentyloxy group and the electron-withdrawing bromine atom creates a "push-pull" system, although weaker than in systems with stronger donor/acceptor groups. This can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often desirable in materials for nonlinear optics and organic light-emitting diodes (OLEDs). Studies on alkoxy-substituted biphenyls have shown that they can become highly polarized in the excited state, facilitating charge separation. rsc.org
The table below outlines key design principles and their relevance to the potential photonic and optoelectronic applications of this compound.
| Design Principle | Relevance to this compound | Potential Application |
| Tuning of HOMO/LUMO Levels | The electron-donating cyclopentyloxy group and electron-withdrawing bromo group allow for modulation of the electronic band gap. | Organic Semiconductors, OLEDs |
| Intramolecular Charge Transfer (ICT) | The push-pull nature of the substituents can induce charge separation in the excited state. | Nonlinear Optical Materials, Fluorescent Probes |
| Molecular Shape and Anisotropy | The rigid biphenyl core with the terminal cyclopentyloxy group promotes anisotropic molecular arrangements. | Liquid Crystal Displays (LCDs) |
| Intermolecular Interactions | Halogen bonding and dipole-dipole interactions can influence charge transport pathways in the solid state. | Organic Field-Effect Transistors (OFETs) |
Theoretical Design of Novel Biphenyl Derivatives with Tailored Chemical Reactivity
Computational chemistry provides a powerful toolkit for the rational design of new molecules with specific properties. In the case of biphenyl derivatives, theoretical methods can be employed to predict their chemical reactivity, conformational preferences, and electronic characteristics, thereby guiding synthetic efforts.
A key aspect in the theoretical design of biphenyl derivatives is the understanding of their torsional barrier, which is the energy required to rotate one phenyl ring relative to the other around the central C-C bond. This rotation is hindered by the presence of bulky ortho-substituents. While this compound lacks ortho substituents, the torsional angle still influences its electronic properties and how it interacts with other molecules. Density Functional Theory (DFT) calculations have been successfully used to predict the torsional barriers of a wide range of substituted biphenyls, showing good agreement with experimental data. nih.gov Such calculations can be applied to novel derivatives of this compound to predict their conformational behavior.
The chemical reactivity of biphenyls can also be modeled. For instance, the sites for electrophilic or nucleophilic attack can be predicted by calculating the distribution of electron density and molecular electrostatic potential (MEP). For a molecule like this compound, the cyclopentyloxy-substituted ring is expected to be more electron-rich and thus more susceptible to electrophilic attack, while the bromo-substituted ring is more electron-deficient. This has implications for further functionalization of the molecule.
Theoretical studies can also guide the design of biphenyls for specific applications. For example, by calculating the HOMO and LUMO energy levels of a series of virtual compounds, one can identify candidates with optimal electronic properties for use in organic electronic devices. This in silico screening can significantly accelerate the discovery of new materials by prioritizing the most promising synthetic targets.
The following table summarizes how theoretical methods can be used to design novel biphenyl derivatives based on the this compound scaffold.
| Theoretical Method | Predicted Property | Application in Design |
| Density Functional Theory (DFT) | Torsional barriers, conformational energies, vibrational frequencies. | Predicting molecular shape and rigidity for applications in liquid crystals and self-assembled monolayers. |
| Molecular Electrostatic Potential (MEP) Mapping | Electron-rich and electron-poor regions of the molecule. | Predicting sites for chemical reactions and intermolecular interactions, guiding further synthetic modifications. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra, excited state properties. | Designing molecules with specific optical properties for use as dyes, fluorescent labels, or in photonic devices. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with physical or biological properties. | In the broader context of biphenyls, predicting properties like toxicity or liquid crystalline behavior for new derivatives. |
Q & A
Basic Research Questions
What are the standard synthetic routes for 4-Bromo-4'-(cyclopentyloxy)biphenyl, and how can purity be optimized?
Methodological Answer:
- Suzuki-Miyaura Cross-Coupling : A common approach involves coupling 4-bromophenylboronic acid with 4-cyclopentyloxybromobenzene using a Pd catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) with Na₂CO₃ as a base. Reaction temperatures of 80–100°C for 12–24 hours yield the biphenyl backbone .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization from hexane improves crystallinity, achieving >95% purity (GC/HPLC) .
- Key Variables : Catalyst loading (1–5 mol%), solvent polarity, and base selection (K₂CO₃ vs. Na₂CO₃) critically impact yield. Excess cyclopentyloxy groups may require protecting groups to prevent side reactions .
Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (CDCl₃) identifies cyclopentyloxy protons (δ 1.5–2.1 ppm, multiplet) and biphenyl aromatic signals (δ 7.2–7.8 ppm). ¹³C NMR confirms the Br-C and ether-O linkages .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS detects the molecular ion peak at m/z 345.03 (C₁₇H₁₈BrO⁺), with fragmentation patterns distinguishing bromine isotopes .
- Melting Point : Reported mp 132°C (hexane recrystallized), consistent with analogous brominated biphenyls .
What safety protocols are recommended for handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particulates .
- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Shelf life is <6 months due to potential ether bond hydrolysis .
- Spill Management : Neutralize with activated carbon; avoid water to prevent bromine release .
Advanced Research Questions
How can computational chemistry predict the electronic properties of this compound for OLED applications?
Methodological Answer:
- DFT Calculations : Using Gaussian09/B3LYP/6-31G*, optimize the geometry to calculate HOMO/LUMO levels. The bromine substituent lowers LUMO (-2.1 eV), enhancing electron transport in OLED layers .
- Charge Mobility : Marcus theory simulations (VASP) estimate hole mobility (µₕ ≈ 0.12 cm²/V·s), suitable for hole-transport materials (HTMs) .
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental λₐₕₛ 290 nm (THF) to confirm accuracy .
What mechanistic insights explain side-product formation during Pd-catalyzed reactions involving this compound?
Methodological Answer:
- Homocoupling : Trace O₂ or excess base (e.g., Na₂CO₃) promotes Ullmann-type coupling, forming 4,4'-dibromo-biphenyl byproducts. Use degassed solvents and strict anaerobic conditions to suppress this .
- Protodebromination : Pd catalysts may reduce C-Br bonds to C-H under acidic conditions. Additives like tetrabutylammonium bromide (TBAB) stabilize Br⁻ and prevent this .
- Kinetic Analysis : Monitor reaction progress via in-situ IR to detect intermediates (e.g., Pd-Br complexes) and adjust catalyst turnover .
How does the cyclopentyloxy group influence liquid crystalline behavior in biphenyl derivatives?
Methodological Answer:
- Mesophase Stability : The bulky cyclopentyloxy group disrupts molecular packing, reducing melting points (mp 132°C vs. 145°C for non-substituted analogs) and stabilizing nematic phases up to 180°C .
- XRD Analysis : Layer spacing (d ≈ 25 Å) in smectic phases correlates with the cyclopentyl group’s conformational flexibility .
- Comparative Studies : Replace cyclopentyl with linear alkoxy chains (e.g., pentyloxy) to assess phase transition entropy (ΔS) differences .
Data Contradictions & Resolution
How to resolve discrepancies in reported melting points for structurally similar brominated biphenyls?
Methodological Answer:
- Source Analysis : Cross-reference synthetic conditions (e.g., recrystallization solvent). For example, mp 132°C (hexane) vs. 128°C (ethanol) due to polymorphism .
- DSC Validation : Use differential scanning calorimetry (heating rate 10°C/min) to detect multiple endotherms, indicating polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
